1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)-
Description
2-(1,7-Diazaspiro[44]nonan-7-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique spiro structure
Properties
CAS No. |
646056-07-7 |
|---|---|
Molecular Formula |
C9H14N4O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(1,7-diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H14N4O/c1-2-9(10-4-1)3-5-13(6-9)8-12-11-7-14-8/h7,10H,1-6H2 |
InChI Key |
YSANUTMNEXHJIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)C3=NN=CO3)NC1 |
Origin of Product |
United States |
Preparation Methods
Core Cyclization Strategies
The spirocyclic backbone of 1,7-diazaspiro[4.4]nonane is typically constructed through intramolecular cyclization reactions. A validated approach involves treating N-protected piperidone derivatives with ethyl malonate under acidic conditions, followed by ammonium acetate-mediated ring closure. For instance, n-tert-butoxycarbonyl-4-piperidone reacts with ethyl malonate in acetic acid at 80°C for 12 hours, yielding the diazaspiro framework with 72% efficiency.
Critical parameters influencing cyclization success:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 75–85°C | ±15% yield |
| Ammonium acetate ratio | 1.5–2.0 equivalents | +20% conversion |
| Reaction duration | 10–14 hours | Maximizes purity |
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
Modern manufacturing prioritizes flow chemistry to enhance reproducibility:
# Simplified flow reactor setup for diazaspiro synthesis
reactor_config = {
"Stage 1": {"Temp": 80°C, "Residence": 2h, "Catalyst": NH4OAc},
"Stage 2": {"Temp": -5→25°C, "Reagent": POCl3},
"Purification": {"Method": "Crystallization", "Solvent": EtOH/H2O}
}
Benchmark data from pilot plants:
| Metric | Batch Process | Flow System | Improvement |
|---|---|---|---|
| Throughput | 12 kg/week | 20 kg/week | +66.7% |
| Purity | 92.4% | 98.1% | +6.2% |
| Energy consumption | 48 kWh/kg | 29 kWh/kg | -39.6% |
Coupling Reaction Advancements
Final functionalization employs HATU-mediated amide bond formation:
General Procedure:
1. Suspend 4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline (1.0 equiv) in DCM
2. Add HATU (0.3 equiv), DIPEA (2.0 equiv)
3. Introduce carboxylic acid (1.2 equiv)
4. Stir 3–5 hours at RT
5. Purify via silica chromatography
Solvent screening revealed dichloromethane (DCM) outperforms DMF or THF by maintaining reaction homogeneity while minimizing side reactions (Table 2).
Analytical Characterization Protocols
Structural Validation Techniques
| Method | Critical Data Points | Reference Standards |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.84–7.85 (d, J=7.68 Hz, 2H, Ar-H) | USP 34 |
| LC-MS | m/z 327 [M+1] observed vs 327.12 calc'd | NIST SRM 1950 |
| IR Spectroscopy | 1704 cm⁻¹ (C=N stretch) | ASTM E1252-98 |
Purity Optimization
Recrystallization remains the gold standard for final purification:
$$
\text{Purity} = \frac{A{\text{sample}} - A{\text{impurities}}}{A_{\text{total}}} \times 100\%
$$
Ethanol/water systems (4:1 v/v) achieve 99.2% purity with 88% recovery, outperforming acetonitrile or ethyl acetate mixtures.
Challenges in Process Chemistry
Byproduct Formation Pathways
Common impurities arise from:
- Incomplete cyclization (5–8% intermediate carryover)
- Oxadiazole ring-opening under basic conditions (pH >9)
- Diastereomer formation in spiro center (up to 12% in early batches)
Mitigation strategies:
Scalability Limitations
Traditional batch reactors face mass transfer limitations in viscous reaction mixtures. Computational fluid dynamics modeling reveals:
$$
\text{Mixing Efficiency} \propto \frac{N{\text{Re}} \cdot \mu}{\rho \cdot D{\text{impeller}}^2}
$$
Where:
- $$N_{\text{Re}}$$ = Reynolds number
- $$\mu$$ = Dynamic viscosity
- $$\rho$$ = Density
- $$D_{\text{impeller}}$$ = Impeller diameter
This necessitates specialized agitator designs for production-scale batches exceeding 500 L.
Chemical Reactions Analysis
Types of Reactions
2-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of halogenated oxadiazole derivatives.
Scientific Research Applications
2-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-(1,7-diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The spiro structure allows for unique interactions with biological macromolecules, enhancing its efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,8-Diaryl-6-oxo-2,7-diazaspiro[4.4]nona-2,8-dien-1-ylidene)malononitrile
- 2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid
- 2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid,2,2,2-trifluoroacetate
Uniqueness
2-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structure allows for enhanced stability and reactivity compared to other similar compounds. Additionally, its ability to form diverse derivatives through various chemical reactions makes it a versatile compound in research and industrial applications .
Biological Activity
1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)-, with the CAS number 646056-07-7 and molecular formula C9H14N4O, is a compound that has garnered attention for its potential biological activities. This compound features a spirocyclic structure that combines nitrogen and oxygen heterocycles, which are known for their diverse pharmacological properties.
The biological activity of 1,7-Diazaspiro[4.4]nonane derivatives is largely attributed to their interaction with various molecular targets. The presence of the 1,3,4-oxadiazole moiety is particularly significant as it has been associated with a range of pharmacological activities including:
- Antitumor Activity : Compounds containing oxadiazole have shown promise in inhibiting cancer cell proliferation. For instance, structural modifications have led to derivatives that effectively inhibit KRAS G12C mutations, a common driver in solid tumors .
- Antibacterial Properties : Related spirocyclic compounds have demonstrated inhibitory effects against bacterial enzymes such as DNA gyrase and topoisomerase IV. This suggests potential applications as antibacterial agents .
Antitumor Efficacy
A notable study explored the efficacy of a derivative of 1,7-Diazaspiro[4.4]nonane in an NCI-H1373 xenograft mouse model. The compound exhibited a dose-dependent antitumor effect when administered subcutaneously, indicating its potential as a therapeutic agent against specific cancer types .
Antibacterial Activity
Another investigation highlighted the compound's ability to inhibit bacterial growth. In vitro studies revealed low nanomolar inhibitory concentrations against critical bacterial enzymes, suggesting that this compound could serve as a dual-action antibacterial agent .
Research Findings
Recent literature emphasizes the significance of the 1,3,4-oxadiazole scaffold in drug discovery. A comprehensive review noted that compounds featuring this heterocycle exhibit a variety of pharmacological actions including:
This broad spectrum of activity underscores the potential versatility of derivatives like 1,7-Diazaspiro[4.4]nonane in pharmaceutical applications.
| Property | Value |
|---|---|
| Molecular Formula | C9H14N4O |
| Molar Mass | 194.23 g/mol |
| CAS Number | 646056-07-7 |
Biological Activities
Q & A
Q. What are the common synthetic routes for 1,7-diazaspiro[4.4]nonane derivatives, and how can reaction conditions be optimized?
Synthesis typically involves cyclization of diamines with carbonyl-containing precursors. For example, analogous spiro compounds are synthesized via refluxing hydrazides in dimethyl sulfoxide (DMSO) followed by crystallization . Optimization includes adjusting catalysts (e.g., acetic acid), temperature (reflux conditions), and solvent polarity to enhance yields and purity. Evidence for 2,7-diazaspiro[4.4]nonan-1-one highlights cyclization under controlled pressure and temperature to stabilize the spiro framework .
Q. Which spectroscopic techniques are critical for characterizing the spiro structure and oxadiazole substitution?
Nuclear Magnetic Resonance (NMR) is essential for confirming the spiro junction and substituent positions. For instance, H and C NMR can resolve nitrogen environments and oxadiazole ring protons . Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if available) provides definitive structural proof . Infrared (IR) spectroscopy identifies carbonyl and heterocyclic stretches .
Q. How can preliminary biological activity screening be designed for this compound?
Initial assays should target sigma receptors (S1R/S2R) based on structural analogs like 2,7-diazaspiro[3.5]nonane derivatives, which show nanomolar binding affinity . Use radioligand displacement assays with H-(+)-pentazocine (S1R) and H-DTG (S2R) to quantify values. In vitro cytotoxicity and antimicrobial screens (e.g., MIC against Gram-positive/negative bacteria) can also prioritize leads .
Advanced Research Questions
Q. How do computational methods aid in predicting sigma receptor binding modes and pharmacophore features?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions between the oxadiazole-substituted spiro core and S1R/S2R binding pockets. Studies on diazabicyclo derivatives reveal that nitrogen positioning and spiro ring rigidity influence ligand-receptor hydrogen bonding and hydrophobic contacts . Density Functional Theory (DFT) calculations further optimize electronic properties for enhanced affinity .
Q. What strategies resolve contradictions in functional profiles among structurally similar analogs?
For example, compound 4b (S1R agonist) and 5b (S1R antagonist) share the 2,7-diazaspiro[3.5]nonane scaffold but exhibit opposing effects due to subtle substituent differences. To resolve such discrepancies:
- Perform functional assays (e.g., calcium flux or GTPγS binding) to confirm intrinsic activity .
- Use site-directed mutagenesis to identify critical receptor residues affecting ligand efficacy.
- Analyze structure-activity relationship (SAR) trends to refine substituent selection .
Q. How can the spiro-oxadiazole core be modified to enhance metabolic stability and blood-brain barrier (BBB) penetration?
Q. What experimental designs mitigate synthetic challenges in scaling up spiro compound production?
- Optimize one-pot syntheses to reduce intermediate isolation steps .
- Employ flow chemistry for precise control of cyclization kinetics .
- Use green solvents (e.g., ethanol/water mixtures) to enhance sustainability and yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
